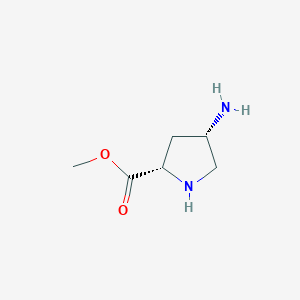
Trifluoroacetyl nitrone
Übersicht
Beschreibung
Trifluoroacetyl nitrone is a chemical compound characterized by the presence of a trifluoroacetyl group attached to a nitrone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trifluoroacetyl nitrone can be synthesized through several methods. One common approach involves the condensation of N-monosubstituted hydroxylamines with aldehydes or ketones under dehydrating conditions . Another method includes the oxidation of secondary amines, imines, or N,N-disubstituted hydroxylamines using stoichiometric oxidants . Additionally, nitrones can be synthesized from nitrosoarenes via visible-light-promoted reactions with aryl diazoacetates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoroacetyl nitrone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of hydroxylamines.
Substitution: Reaction with nucleophiles to form substituted products.
Cycloaddition: Participation in [3+2] cycloaddition reactions with dipolarophiles to form five-membered heterocycles.
Common Reagents and Conditions:
Oxidation: Often requires oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophiles like organolithium or Grignard reagents.
Cycloaddition: Conducted under mild conditions, sometimes with the aid of catalysts or under photochemical activation.
Major Products: The major products formed from these reactions include various heterocyclic compounds, hydroxylamines, and substituted nitrones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trifluoroacetyl nitrone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trifluoroacetyl nitrone involves its reactivity as a nitrone, which can act as a 1,3-dipole in cycloaddition reactions. This reactivity allows it to form stable adducts with various dipolarophiles, leading to the formation of heterocyclic compounds. Additionally, its ability to trap radicals makes it useful in studying oxidative stress and related biological processes .
Vergleich Mit ähnlichen Verbindungen
Phenyl tert-butyl nitrone (PBN): Known for its radical-trapping ability and investigated for neuroprotective effects.
NXY-059: A derivative of PBN, studied for its potential in treating acute ischemic stroke.
Uniqueness: Trifluoroacetyl nitrone is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties and reactivity compared to other nitrones. This makes it particularly valuable in synthetic applications and as a probe in biological studies.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-hydroxyiminopropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO2/c4-3(5,6)2(8)1-7-9/h1,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCQOIWCFAEMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-([1,1'-Biphenyl]-4-yl)-2-(5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl)ethan-1-one hydrobromide](/img/structure/B3363838.png)










![1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one](/img/structure/B3363922.png)

